
N-((R)-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) is a chemical compound with the molecular formula C14H22Cl2N2. It is a derivative of quinuclidine, a bicyclic amine, and is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) typically involves the reaction of quinuclidin-3-amine with ®-1-phenylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) follows a similar synthetic route but involves larger reaction vessels and more efficient purification techniques such as column chromatography. The use of automated reactors and continuous flow systems can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: It can be reduced using agents like lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: N-(®-1-phenylethyl)quinuclidin-3-amine N-oxide.
Reduction: Secondary amines with reduced nitrogen centers.
Substitution: Various N-substituted quinuclidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) is utilized in several scientific research fields:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of neurotransmitter systems due to its structural similarity to acetylcholine.
Medicine: As a potential therapeutic agent in the treatment of neurological disorders.
Industry: Used in the development of novel materials and catalysts.
Wirkmechanismus
The compound exerts its effects primarily by interacting with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist at various receptor sites, modulating the release and uptake of neurotransmitters. The molecular targets include nicotinic acetylcholine receptors and muscarinic receptors, which are involved in cognitive and motor functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinuclidine: The parent compound, used as a precursor in the synthesis of N-(®-1-phenylethyl)quinuclidin-3-aMine.
N-((S)-1-phenylethyl)quinuclidin-3-aMine: The enantiomer of the compound, with different stereochemistry.
3-Quinuclidinol: Another derivative of quinuclidine with hydroxyl functional groups.
Uniqueness
N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) is unique due to its specific chiral center, which imparts distinct biological activity compared to its enantiomer and other quinuclidine derivatives. Its ability to selectively interact with neurotransmitter receptors makes it a valuable tool in neuropharmacological research.
Eigenschaften
Molekularformel |
C15H24Cl2N2 |
|---|---|
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H/t12-,15?;;/m1../s1 |
InChI-Schlüssel |
BABMCKVVGDIUCA-BMWMLVKTSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


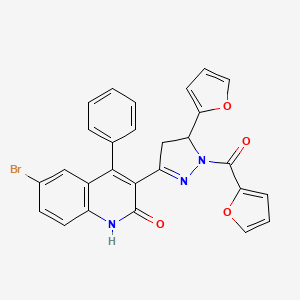
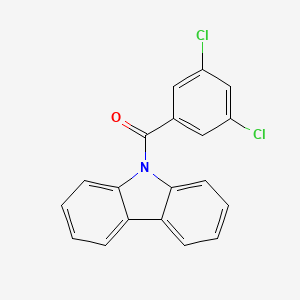


![1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14114898.png)
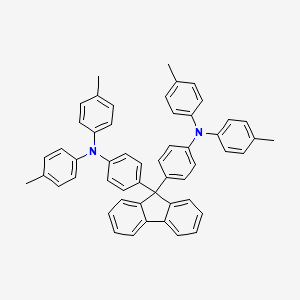
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114917.png)
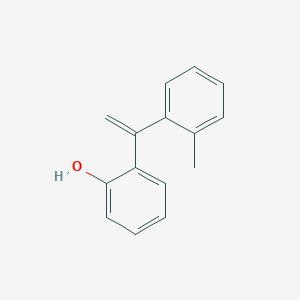

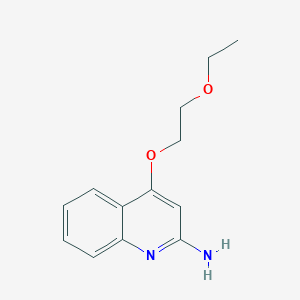
![5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14114940.png)
![4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile](/img/structure/B14114943.png)
